2-[2-amino-4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide
Description
This compound features a pyrimidine ring substituted at position 2 with an amino group, position 4 with a methoxymethyl group, and position 6 with an oxo group. The pyrimidine core is linked via an acetamide bridge to a 3-fluoro-4-methoxyphenyl aromatic ring. The methoxymethyl group enhances hydrophilicity compared to alkyl or aryl substituents, while the fluorine atom on the phenyl ring improves metabolic stability and binding affinity through electronic effects.
Properties
IUPAC Name |
2-[2-amino-4-(methoxymethyl)-6-oxopyrimidin-1-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O4/c1-23-8-10-6-14(22)20(15(17)19-10)7-13(21)18-9-3-4-12(24-2)11(16)5-9/h3-6H,7-8H2,1-2H3,(H2,17,19)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRSWDDBQMCCOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N(C(=N1)N)CC(=O)NC2=CC(=C(C=C2)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues of Pyrimidine-Acetamide Derivatives
2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide ()
- Key Structural Differences: Pyrimidine Substituents: Position 2 has a sulfanyl (-S-) group instead of the amino (-NH₂) group in the target compound. Position 4 lacks the methoxymethyl group, featuring a hydroxyl (-OH) instead. Aromatic Ring: The acetamide is linked to a 4-ethoxyphenyl group (ethoxy at para position) rather than a 3-fluoro-4-methoxyphenyl group.
- Functional Implications: The sulfanyl group may increase susceptibility to oxidation, reducing metabolic stability compared to the target compound’s amino group.
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()
- Key Structural Differences: Pyrimidine Core: Position 5 has an aminomethyl group linked to a 4-methoxyphenyl ring, while position 6 is methyl-substituted. The target compound lacks this aminomethyl group but includes a methoxymethyl at position 3. Aromatic Substituents: Features a 2-fluorophenyl group instead of the target’s 3-fluoro-4-methoxyphenyl acetamide.
- Functional Implications: The aminomethyl group in enables intramolecular hydrogen bonding (N–H⋯N), stabilizing the conformation. The target compound’s methoxymethyl group may instead participate in weaker C–H⋯O interactions . The fluorine position (ortho vs. para) affects steric interactions and electronic distribution, which could influence target binding selectivity.
Pharmacokinetic and Physicochemical Comparisons
Table 1: Structural and Functional Comparison
Key Observations:
Electronic Effects : The 3-fluoro-4-methoxyphenyl group in the target compound combines electron-withdrawing (F) and electron-donating (OCH₃) groups, optimizing π-π stacking and hydrogen-bonding interactions compared to purely alkoxy-substituted analogues .
Metabolic Stability : Fluorine at the meta position reduces cytochrome P450-mediated metabolism compared to ethoxy or unsubstituted phenyl rings .
Research Findings and Implications
- : The sulfanyl-containing analogue’s lack of a fluorine atom may result in faster hepatic clearance, limiting its therapeutic utility compared to the target compound .
- : The intramolecular hydrogen bonding in the aminomethyl-substituted pyrimidine () stabilizes its conformation, but the rigid structure may reduce adaptability to target binding pockets. The target compound’s methoxymethyl group offers conformational flexibility while maintaining moderate stability .
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